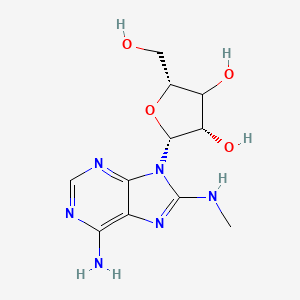

8-(Methylamino)adenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H16N6O4 |

|---|---|

Poids moléculaire |

296.28 g/mol |

Nom IUPAC |

(2R,3S,5R)-2-[6-amino-8-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N6O4/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H,13,16)(H2,12,14,15)/t4-,6?,7+,10-/m1/s1 |

Clé InChI |

ISWTXTWJONWIEN-HMEJCUHCSA-N |

SMILES isomérique |

CNC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |

SMILES canonique |

CNC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-(Methylamino)adenosine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 8-(Methylamino)adenosine, a substituted purine (B94841) nucleoside. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by detailing experimental protocols, presenting key analytical data, and visualizing relevant biological pathways.

Introduction

Adenosine (B11128) and its analogs are fundamental molecules in numerous physiological processes, acting as key signaling molecules and building blocks for nucleic acids. Chemical modification of the adenosine scaffold has been a fertile area of research, leading to the discovery of compounds with a wide range of therapeutic applications. Substitution at the C8 position of the purine ring has been shown to modulate the biological activity of adenosine analogs, influencing their interaction with adenosine receptors and other cellular targets. This compound, the subject of this guide, is an intriguing derivative with potential applications in various research areas, including the development of novel therapeutics. This document outlines a robust methodology for its synthesis and a comprehensive strategy for its characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution reaction, starting from the readily available precursor, 8-bromoadenosine (B559644).

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol is based on established methods for the synthesis of 8-substituted adenosine analogs.

Materials:

-

8-Bromoadenosine

-

Methylamine (B109427) (40% in water or as a solution in ethanol)

-

Ethanol (anhydrous)

-

Sealed reaction vessel or pressure tube

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

In a sealable reaction vessel, dissolve 8-bromoadenosine (1.0 eq) in anhydrous ethanol.

-

Add an excess of methylamine solution (e.g., 10-20 eq).

-

Seal the vessel tightly and heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically within 24-48 hours), allow the vessel to cool to room temperature.

-

Carefully open the vessel in a well-ventilated fume hood.

-

Evaporate the solvent and excess methylamine under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography. A gradient elution system, such as dichloromethane/methanol (B129727), is typically effective in isolating the desired product.

-

Collect the fractions containing the pure this compound, as identified by TLC or HPLC analysis.

-

Evaporate the solvent from the pooled fractions to yield the final product as a solid.

-

Dry the product under vacuum to remove any residual solvent.

Synthesis Workflow

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts are based on data from adenosine and its 8-substituted analogs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.1 | ~152 |

| H-1' | ~5.9 | ~88 |

| H-2' | ~4.6 | ~74 |

| H-3' | ~4.2 | ~71 |

| H-4' | ~4.0 | ~86 |

| H-5' | ~3.7, ~3.6 | ~62 |

| N-CH₃ | ~3.0 (broad s) | ~28 |

| C-2 | - | ~152 |

| C-4 | - | ~149 |

| C-5 | - | ~120 |

| C-6 | - | ~156 |

| C-8 | - | ~150 |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Assign the peaks based on their chemical shifts, coupling constants, and integration values, and by comparison with data from related compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆N₆O₄ |

| Molecular Weight | 296.28 g/mol |

| Exact Mass (M+H)⁺ | 297.1306 m/z |

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the spectrum to identify the molecular ion peak ([M+H]⁺) and compare the observed mass-to-charge ratio with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

Table 3: Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Prepare a standard solution of the purified this compound of known concentration.

-

Set up the HPLC system with the specified column and mobile phases.

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample solution and run the gradient method.

-

Analyze the resulting chromatogram to determine the retention time and peak area of the product. Purity is calculated based on the relative peak area.

Biological Context and Signaling Pathways

8-substituted adenosine analogs are known to interact with various cellular targets, most notably adenosine receptors, which are G protein-coupled receptors (GPCRs) that play critical roles in a multitude of physiological processes. The introduction of a methylamino group at the C8 position can influence the compound's affinity and selectivity for these receptors.

Furthermore, studies on the closely related compound, 8-aminoadenosine, have revealed its ability to modulate key intracellular signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk pathways, which are often dysregulated in cancer and other diseases.[1] It is plausible that this compound exerts similar effects.

Proposed Signaling Pathway Involvement

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and expected analytical data will be invaluable to researchers working on the development of novel adenosine analogs. The exploration of the biological activities of this compound, particularly its interaction with adenosine receptors and its impact on key signaling pathways, holds significant promise for the discovery of new therapeutic agents for a variety of diseases. Further investigation into the specific biological effects and mechanism of action of this compound is warranted and encouraged.

References

An In-depth Technical Guide on the Core Chemical Properties and Structure of 8-(Methylamino)adenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant biological context of 8-(Methylamino)adenosine. Due to the limited availability of specific experimental data for this particular analog, information has been supplemented with data from the closely related compound 8-Methyladenosine and generalized protocols for adenosine (B11128) analogs. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

The chemical properties of this compound are summarized in the table below. Data for 8-Methyladenosine is included for comparison and estimation where specific data for this compound is unavailable.

| Property | This compound | 8-Methyladenosine | Source |

| Molecular Formula | C₁₁H₁₆N₆O₄ | C₁₁H₁₅N₅O₄ | [1] |

| Molecular Weight | 296.28 g/mol | 281.27 g/mol | [1][2] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-(methylamino)purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | Inferred |

| SMILES | CNC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | CC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N | [2][3] |

| InChI Key | Inferred | RTGYRFMTJZYXPD-IOSLPCCCSA-N | [4] |

| CAS Number | Not readily available | 56973-12-7 | [2] |

| Melting Point | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | |

| Solubility | Data not available | Data not available | |

| pKa | Data not available | Data not available |

Chemical Structure

The chemical structure of this compound consists of an adenine (B156593) base with a methylamino group at the 8-position, attached to a ribose sugar.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

The synthesis of 8-substituted adenosine analogs often starts from a commercially available adenosine derivative, such as 8-bromoadenosine (B559644). A common synthetic route involves a nucleophilic substitution reaction at the C8 position.[5][6]

Caption: General synthetic workflow for 8-substituted adenosine analogs.

Protocol Outline:

-

Starting Material: 8-Bromoadenosine.

-

Reaction: Dissolve 8-bromoadenosine in a suitable solvent (e.g., DMF). Add an excess of the nucleophile (e.g., methylamine) and a base if necessary. The reaction may be heated to facilitate the substitution.[6]

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then subjected to purification.

-

Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).[7][8][9][10]

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][12][13][14]

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the analysis of adenosine and its analogs.[7][8][9][10]

-

Column: C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15]

-

Detection: UV detection at approximately 260 nm.[7]

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of adenosine analogs.[11][12][13][14]

-

Ionization Technique: Electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Can be performed in both positive and negative ion modes.

-

Tandem MS (MS/MS): Can be used to obtain structural information through fragmentation analysis.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the synthesized compound.[16] The chemical shifts provide information about the electronic environment of the protons and carbons in the molecule.

Biological Context: Adenosine Signaling Pathways

This compound, as an adenosine analog, is expected to interact with adenosine receptors and potentially modulate their signaling pathways. Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes.[17][18][19][20][21]

Caption: Simplified overview of adenosine receptor signaling pathways.

Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[20] Conversely, activation of A₂A and A₂B receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[19] These changes in cAMP concentration modulate the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to various cellular responses.

Radioligand binding assays are commonly employed to determine the affinity of a compound for a specific receptor.[22][23][24][25]

Caption: General workflow for a competitive radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the adenosine receptor subtype of interest.[22]

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-NECA) and a range of concentrations of the unlabeled test compound (this compound).[22]

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[22]

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.[26]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 8-Methyladenosine | 56973-12-7 | NM08548 | Biosynth [biosynth.com]

- 3. 2'-Deoxy-8-methylamino-adenosine | C11H16N6O3 | CID 168265668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Methyladenosine | C11H15N5O4 | CID 171555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical synthesis and biological activities of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]

- 7. HPLC Separation of Adenosine, Cordycepin and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 8. helixchrom.com [helixchrom.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mass spectrometric characterization of a series of adenosylated peptides acting as bisubstrate analogs of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mass spectrometry of nucleic acid components. Analogs of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oipub.com [oipub.com]

- 15. med.und.edu [med.und.edu]

- 16. escholarship.org [escholarship.org]

- 17. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Adenosine A2A Receptor Ligand Binding Experiments by Using Real-time Single-cell FRET [bio-protocol.org]

- 24. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chemrxiv.org [chemrxiv.org]

The Emergence of 8-(Methylamino)adenosine (m8A): A Novel Player in RNA Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA biology is continually expanding with the discovery of novel post-transcriptional modifications that play crucial roles in regulating gene expression and cellular function. Among these is 8-(Methylamino)adenosine (m8A), a recently identified natural RNA modification. Initially discovered in the context of bacterial antibiotic resistance, its presence and functional implications are now being explored in eukaryotes, particularly in the DNA damage response. This technical guide provides a comprehensive overview of the discovery of m8A, the enzymatic machinery responsible for its deposition, its known biological functions, and detailed methodologies for its study.

The Discovery of m8A in Bacterial Ribosomal RNA

The first identification of this compound as a natural modification in RNA was a direct result of investigations into antibiotic resistance mechanisms in bacteria. The modification was found at adenosine (B11128) 2503 (A2503) in the 23S ribosomal RNA of Escherichia coli strains expressing the Cfr methyltransferase. This modification confers a multidrug resistance phenotype, highlighting its significant impact on ribosomal function.

The identification of m8A was achieved through a combination of meticulous biochemical and analytical techniques, primarily high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS). The key to its discovery was the comparison of rRNA from E. coli strains with and without the cfr gene, alongside a synthetically created m8A nucleoside standard.

Quantitative Data from the Initial Discovery

The following tables summarize the key quantitative data from the seminal study that identified m8A.

Table 1: Mass Spectrometry Data for the Identification of m8A

| Analyte | Pseudomolecular Ion [M+H]⁺ (m/z) | Retention Time (min) |

| m2A (from rlmN+ strain) | 282 | 21.8 |

| Cfr-product (from cfr+ strain) | 282 | 24.5 |

| Synthetic m8A | 282 | 24.5 |

| 2,8-dimethyladenosine | 296 | Not specified |

Table 2: Tandem Mass Spectrometry (MS⁵) Fragmentation Data for Synthetic m8A

| Parent Ion (m/z) | Fragment Ions (m/z) |

| 282 | 164, 150 |

| 164 | 147, 136, 119 |

| 147 | 119, 106, 90, 79, 66 |

| 119 | 92, 79, 66 |

The Cfr Enzyme: An m8A "Writer"

The enzyme responsible for the site-specific methylation of A2503 to m8A is the Cfr methyltransferase.[1] Cfr is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes, which are known for catalyzing chemically challenging reactions.[2][3]

Mechanism of Cfr-mediated Methylation

Cfr utilizes a radical-based mechanism to methylate the C8 position of adenosine. The enzyme contains a characteristic CX3CX2C motif that coordinates a [4Fe-4S] cluster, essential for the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical.[2] This highly reactive radical is thought to abstract a hydrogen atom from the C8 of adenosine, creating a substrate radical that can then be methylated by a methyl group derived from another molecule of SAM.

Mutagenesis studies have confirmed the importance of the cysteine residues in the radical SAM motif, as their mutation abolishes Cfr activity. Interestingly, Cfr has also been shown to have a less pronounced ability to methylate the C2 position of A2503, leading to the formation of 2,8-dimethyladenosine.

A Role for m8A in the Eukaryotic DNA Damage Response

More recently, research has uncovered a role for m8A in the DNA damage response (DDR) in eukaryotic cells.[4][5] Specifically, RNA containing m8A is recruited to sites of UVA-induced DNA damage on chromatin.[4] This recruitment is rapid and dependent on the activity of Poly(ADP-ribose) polymerase (PARP).[4][5]

The inhibition of PARP with drugs like Olaparib prevents the accumulation of m8A-modified RNA at DNA lesions.[4] This suggests that PARP-dependent signaling is a critical upstream event for the localization of m8A RNA to sites of DNA damage. The current hypothesis is that m8A, along with another RNA modification, N6-methyladenosine (m6A), may be involved in a non-canonical base excision repair (BER) mechanism.[4] This process may involve the formation of RNA-DNA hybrids (R-loops), which are stabilized by the histone variant γH2AX.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of m8A.

Protocol 1: Identification of m8A in rRNA by Nano-LC-ESI-MS/MS

This protocol is adapted from the methodology used in the initial discovery of m8A.

1. Ribosome Isolation and rRNA Extraction:

-

Grow E. coli strains (with and without the cfr gene) to mid-log phase.

-

Harvest cells and prepare crude ribosomes by differential centrifugation.

-

Extract total RNA from the isolated ribosomes using a hot phenol-chloroform method.

-

Isolate 23S rRNA by denaturing agarose (B213101) gel electrophoresis or sucrose (B13894) gradient centrifugation.

2. rRNA Digestion to Nucleosides:

-

Digest the purified 23S rRNA to its constituent nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase.

-

Incubate the reaction at 37°C for at least 2 hours.

-

Terminate the reaction by heat inactivation or filtration.

3. Nano-LC-ESI-MS/MS Analysis:

-

Use a nano-LC system equipped with a porous graphitized carbon (PGC) column for separation of the isobaric m2A and m8A nucleosides.

-

Employ a gradient of aqueous formic acid and acetonitrile (B52724) for elution.

-

Couple the LC system to an electrospray ionization (ESI) source and an ion trap mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Perform extracted ion chromatograms (XIC) for the pseudomolecular ion of methylated adenosine (m/z 282).

-

Conduct tandem mass spectrometry (MSn) on the eluting peaks to obtain fragmentation patterns.

-

Compare the retention time and fragmentation pattern of the unknown peak from the cfr+ strain with a synthetic this compound standard.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. RlmN and Cfr are Radical SAM Enzymes Involved in Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. academic.oup.com [academic.oup.com]

8-(Methylamino)adenosine mechanism of action in transcription

An In-depth Technical Guide on the Core Mechanism of Action of 8-Amino-adenosine in Transcription

Introduction

This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 8-Amino-adenosine, a potent inhibitor of transcription. While the user's query specified 8-(Methylamino)adenosine, the available scientific literature extensively details the transcriptional inhibitory mechanisms of the closely related compound, 8-Amino-adenosine. It is plausible that the addition of a methyl group on the 8-amino position does not fundamentally alter its core mechanism of action in transcription. This document, therefore, focuses on the well-elucidated pathways of 8-Amino-adenosine to provide an in-depth understanding for researchers, scientists, and drug development professionals.

8-Amino-adenosine is a purine (B94841) nucleoside analog that has demonstrated significant cytotoxic effects in various cancer cell lines, particularly those characterized by slow replication, such as multiple myeloma and chronic lymphocytic leukemia.[1] Unlike traditional chemotherapeutic agents that primarily target DNA replication, 8-Amino-adenosine exerts its effects by disrupting multiple stages of the transcription process.[1][2][3] This guide will detail the molecular journey of 8-Amino-adenosine from its cellular uptake to its ultimate impact on RNA synthesis.

Core Mechanisms of Transcriptional Inhibition

The inhibitory effects of 8-Amino-adenosine on transcription are not mediated by a single target but rather through a coordinated series of events that cripple the transcriptional machinery. These mechanisms are initiated by the intracellular conversion of 8-Amino-adenosine into its active triphosphate form, 8-amino-adenosine triphosphate (8-amino-ATP).[1][3]

The primary mechanisms of action are:

-

Depletion of Intracellular ATP Pools: The accumulation of 8-amino-ATP occurs at the expense of the natural nucleotide, adenosine (B11128) triphosphate (ATP). This leads to a significant decrease in the intracellular ATP concentration, which is essential for numerous cellular processes, including RNA synthesis.[1][3]

-

Inhibition of RNA Polymerase II Phosphorylation: The phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II) is a critical step for the initiation and elongation phases of transcription. 8-Amino-adenosine treatment leads to a sharp decline in the phosphorylation of Serine-2 and Serine-5 residues of the RNAP II CTD.[1] This is likely due to the depletion of ATP, the phosphate (B84403) donor for cyclin-dependent kinases (CDKs) 7 and 9 (CDK7 and CDK9), and potential competitive inhibition of these kinases by 8-amino-ATP.[1][3]

-

Incorporation into Nascent RNA and Chain Termination: 8-amino-ATP can be utilized as a substrate by RNA polymerase II and incorporated into the growing RNA chain. The presence of the 8-amino group, however, appears to hinder the subsequent addition of nucleotides, leading to premature termination of transcription.[1][3]

-

Inhibition of Polyadenylation: The addition of a poly(A) tail to the 3' end of messenger RNA (mRNA) is crucial for its stability and translation. 8-amino-ATP has been shown to inhibit the activity of poly(A) polymerase, thus preventing the proper maturation of mRNA transcripts.[1]

Data Presentation

Table 1: Effect of 8-Amino-adenosine on RNA Synthesis and Intracellular ATP Levels

| Treatment Concentration (µM) | Time (hours) | RNA Synthesis Inhibition (%) |

| 1 | 12 | ~50 |

| 10 | 2 | ~50 |

| 30 | 4 | ~50 |

Data summarized from studies in MM.1S multiple myeloma cells, indicating a dose- and time-dependent inhibition of RNA synthesis that correlates with a decline in intracellular ATP levels.[1]

Experimental Protocols

Measurement of Global RNA Synthesis

-

Cell Culture: MM.1S multiple myeloma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Cells are treated with varying concentrations of 8-Amino-adenosine (e.g., 1, 10, 30 µM) for different time points.

-

Metabolic Labeling: During the final hour of treatment, cells are incubated with [³H]uridine.

-

RNA Precipitation: Cells are harvested, and total RNA is precipitated using trichloroacetic acid.

-

Quantification: The amount of incorporated [³H]uridine is measured using a scintillation counter to determine the rate of RNA synthesis.

Western Blot Analysis of RNA Polymerase II Phosphorylation

-

Cell Lysis: Following treatment with 8-Amino-adenosine, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for total RNA polymerase II, phospho-Serine-2 RNAP II, and phospho-Serine-5 RNAP II. Subsequently, the membrane is incubated with appropriate horseradish peroxidase-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of 8-Amino-adenosine and subsequent depletion of the intracellular ATP pool.

References

The Role of 8-Methyladenosine in Bacterial Antibiotic Resistance: A Technical Guide

An In-depth Examination of a Key RNA Modification Conferring Multi-Drug Resistance in Bacteria

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. A critical mechanism of this resistance is the enzymatic modification of ribosomal RNA (rRNA), which can prevent antibiotics from binding to their targets. This technical guide provides a comprehensive overview of the function of 8-methyladenosine (B1596262) (m⁸A), a post-transcriptional modification of bacterial rRNA, in conferring resistance to a broad spectrum of antibiotics. It is important to note that the term "8-(Methylamino)adenosine" is not the standard nomenclature in existing scientific literature; the relevant modification is 8-methyladenosine. This modification, particularly at position A2503 of the 23S rRNA, is catalyzed by the Cfr methyltransferase and is a key determinant in resistance to at least five different classes of antibiotics that target the peptidyl transferase center (PTC) of the ribosome. This guide will delve into the molecular mechanisms, present quantitative data on resistance levels, detail experimental protocols for its study, and provide visual diagrams of the relevant pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to 8-Methyladenosine and its Significance in Antibiotic Resistance

Post-transcriptional modifications of RNA are crucial for regulating gene expression and cellular function in all domains of life. In bacteria, these modifications can also serve as a defense mechanism against antibiotics. One such modification is the methylation of adenosine (B11128) residues in rRNA. The focus of this guide, 8-methyladenosine (m⁸A), has been identified as a significant contributor to antibiotic resistance.

The primary enzyme responsible for the formation of m⁸A in the context of antibiotic resistance is the Cfr methyltransferase.[1][2] This enzyme is a radical S-adenosylmethionine (SAM) methyltransferase that specifically targets adenosine 2503 (A2503) in the 23S rRNA of the large ribosomal subunit.[1][2] The A2503 nucleotide is located in the peptidyl transferase center (PTC), a functionally critical region of the ribosome responsible for peptide bond formation.[1][3] Many clinically important antibiotics exert their effect by binding to the PTC and inhibiting protein synthesis.[1][3] The addition of a methyl group at the C8 position of A2503 by Cfr sterically hinders the binding of these antibiotics, leading to a multi-drug resistance phenotype.[1][2][3]

The Molecular Mechanism of Cfr-mediated Resistance

The Cfr methyltransferase confers combined resistance to five distinct classes of antibiotics that bind to the PTC.[1][2] The mechanism of resistance is a direct consequence of the methylation at the C8 position of A2503. This modification is the predominant factor in conferring high levels of resistance.[1][2] The Cfr enzyme has also been shown to have a less pronounced ability to methylate the C2 position of the same adenosine, which can contribute to low-level resistance.[1][2]

The reaction catalyzed by Cfr is a radical-based mechanism, which is characteristic of the radical SAM enzyme superfamily.[1][2] The presence of a CxxxCxxC motif in the Cfr protein is crucial for its enzymatic activity, and mutations in the cysteine residues of this motif abolish its function.[1][2]

Signaling Pathway for 8-Methyladenosine Formation

References

- 1. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modomics - A Database of RNA Modifications [genesilico.pl]

- 3. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of 8-(Methylamino)adenosine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of 8-(Methylamino)adenosine analogs. These compounds, derived from the endogenous nucleoside adenosine (B11128), have garnered significant interest in the scientific community for their diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this promising area.

Introduction

Adenosine is a ubiquitous purine (B94841) nucleoside that plays a critical role in numerous physiological processes by interacting with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Analogs of adenosine, particularly those with modifications at the 8-position of the adenine (B156593) ring, have been synthesized and investigated for a wide range of therapeutic applications. The introduction of a methylamino group at this position has been shown to modulate the affinity and efficacy of these analogs for their molecular targets, leading to compounds with potential as anticancer, cardiovascular, and anti-parasitic agents. This guide will delve into the specifics of these therapeutic avenues, supported by preclinical data and mechanistic insights.

Quantitative Data Summary

The following tables summarize the key quantitative data for various this compound analogs and related compounds from published studies. This data provides a comparative overview of their potency and efficacy in different biological contexts.

Table 1: Anticancer Activity of 8-Amino-adenosine in Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MM.1S | 0.3 - 3 | [1][2] |

| MM.1R | 0.3 - 3 | [1][2] |

| U266 | 0.3 - 3 | [1][2] |

| RPMI 8226 | 0.3 - 3 | [1][2] |

Table 2: In Vivo Cardiovascular Effects of 8-Alkylamino-N6-cyclopentyladenosine Analogs in Rats

| Compound | Effect on Heart Rate (EC50,u, nM) | Reference |

| 8-Methylamino-CPA (8MCPA) | 366 | [3] |

| 8-Ethylamino-CPA (8ECPA) | 210 | [3] |

| 8-Propylamino-CPA (8PCPA) | 170 | [3] |

| 8-Butylamino-CPA (8BCPA) | 175 | [3] |

Table 3: In Vivo Pharmacokinetic Parameters of 8-Alkylamino-N6-cyclopentyladenosine Analogs in Rats

| Compound | Clearance (ml min⁻¹ kg⁻¹) | Volume of Distribution (l kg⁻¹) | Elimination Half-life (min) | Reference |

| 8-Methylamino-CPA (8MCPA) | 44 ± 5 | 0.97 ± 0.09 | 25 ± 2 | [4][5] |

| 8-Ethylamino-CPA (8ECPA) | 48 ± 6 | 0.84 ± 0.10 | 28 ± 2 | [4][5] |

| 8-Butylamino-CPA (8BCPA) | 39 ± 2 | 1.05 ± 0.07 | 40 ± 2 | [4][5] |

Mechanisms of Action

The therapeutic effects of this compound analogs are mediated through various mechanisms, primarily involving their interaction with adenosine receptors and key enzymes in metabolic pathways.

Adenosine A1 Receptor Partial Agonism

Several 8-alkylamino substituted analogs of N6-cyclopentyladenosine (CPA) have been shown to act as partial agonists at the adenosine A1 receptor.[3][6] Full agonists at this receptor can induce undesirable side effects, such as bradycardia. Partial agonists, however, can provide therapeutic benefits, such as antilipolytic effects, with a reduced impact on heart rate, offering a better therapeutic window.[7]

The signaling pathway initiated by the activation of the adenosine A1 receptor is depicted below.

Inhibition of S-Adenosylmethionine Decarboxylase (AdoMetDC)

Certain 8-methyl substituted adenosine analogs, such as Genz-644131, have demonstrated potent trypanocidal activity by inhibiting S-adenosylmethionine decarboxylase (AdoMetDC).[8] This enzyme is crucial for the biosynthesis of polyamines, which are essential for cell growth and proliferation in trypanosomes. Inhibition of AdoMetDC disrupts this pathway, leading to parasite death.

The mechanism involves the analog binding to the active site of AdoMetDC. The adenine base of the inhibitor adopts a syn conformation, which is stabilized by stacking interactions with phenylalanine residues (Phe7 and Phe223) and hydrogen bonds with glutamate (B1630785) (Glu67) in the active site.[1][2][9]

Induction of Apoptosis in Cancer Cells

8-Amino-adenosine has demonstrated significant cytotoxicity in multiple myeloma cell lines.[1][2] Its mechanism of action involves intracellular phosphorylation by adenosine kinase to its active triphosphate form, 8-amino-ATP. This leads to a depletion of endogenous ATP pools and subsequent inhibition of both RNA and DNA synthesis. Ultimately, these events trigger apoptosis, or programmed cell death.[1][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound analogs.

Synthesis of 8-Aminoadenosine (B15950)

A general and efficient method for the synthesis of 8-aminoadenosine involves a 5'-H-phosphonate strategy with minimal protecting group manipulations.[12]

Materials:

-

8-Bromoadenosine

-

Appropriate aminoalkylating agent

-

Solvents (e.g., DMF)

-

Reagents for phosphonylation and subsequent amination.

Procedure:

-

Start with commercially available 8-bromoadenosine.

-

Protect the hydroxyl groups of the ribose moiety.

-

Introduce the amino group at the 8-position via nucleophilic substitution of the bromine atom.

-

Perform the 5'-H-phosphonylation.

-

Couple with the desired amino alcohol.

-

A final deprotection step yields the target 8-aminoadenosine 5'-(aminoalkyl phosphate).

Note: For a detailed, step-by-step synthesis protocol, refer to the specific literature for the desired analog.[12]

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound analogs on cancer cell lines, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

Materials:

-

Cancer cell lines (e.g., multiple myeloma cell lines)

-

Culture medium and supplements

-

This compound analog stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analog for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

To confirm that cell death is occurring via apoptosis, Annexin V staining followed by flow cytometry can be utilized.[13][14][15][16]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC apoptosis detection kit (containing Annexin V-FITC, propidium (B1200493) iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with the this compound analog.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

In Vitro Trypanocidal Assay

The activity of this compound analogs against trypanosomes can be assessed using an in vitro culture system.[17]

Materials:

-

Trypanosoma brucei bloodstream forms

-

Complete HMI-9 medium

-

This compound analog stock solution

-

96-well plates

-

Resazurin (B115843) solution

-

Fluorometer

Procedure:

-

Seed trypanosomes in a 96-well plate at a density of 2 x 10^4 parasites per well in complete HMI-9 medium.

-

Add serial dilutions of the this compound analog to the wells.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of resazurin solution to each well and incubate for another 24 hours.

-

Measure the fluorescence with a fluorometer (excitation 530 nm, emission 590 nm).

-

Calculate the percentage of parasite growth inhibition and determine the IC50 value.

Conclusion

This compound analogs represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. Their ability to act as partial agonists at adenosine A1 receptors offers a promising strategy for developing cardiovascular drugs with improved safety profiles. Furthermore, their potent inhibitory activity against S-adenosylmethionine decarboxylase makes them attractive candidates for the development of new anti-parasitic agents. In the field of oncology, the pro-apoptotic effects of analogs like 8-amino-adenosine in hematological malignancies highlight their potential as novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these fascinating molecules. Continued research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel this compound analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structural Biology of S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity of action of 8-alkylamino analogues of N6-cyclopentyladenosine in vivo: haemodynamic versus anti-lipolytic responses in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trypanocidal Activity of 8-Methyl-5′-{[(Z)-4-Aminobut-2-enyl]-(Methylamino)}Adenosine (Genz-644131), an Adenosylmethionine Decarboxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 8-aminoadenosine 5'-(aminoalkyl phosphates), analogues of aminoacyl adenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. Assessment of the in vitro trypanocidal activity [protocols.io]

The Enigmatic Pathway of 8-Substituted Adenosine Modifications in Prokaryotes: A Technical Guide to 8-Methyladenosine Biosynthesis

Disclaimer: This technical guide focuses on the biosynthesis of 8-methyladenosine (B1596262) in prokaryotes. As of this writing, the biosynthetic pathway for 8-(methylamino)adenosine has not been elucidated in the scientific literature. The information presented herein is for the closely related and well-documented 8-methyladenosine modification.

Introduction

Post-transcriptional modifications of ribosomal RNA (rRNA) are a crucial mechanism for regulating protein synthesis and conferring antibiotic resistance in prokaryotes. Among these, the methylation of adenosine (B11128) residues plays a significant role. This guide provides an in-depth exploration of the biosynthesis of 8-methyladenosine (m⁸A), a modification found on the 23S rRNA of the large ribosomal subunit. The primary enzyme responsible for this modification is the radical S-adenosylmethionine (SAM) methyltransferase, Cfr. Understanding this pathway is of paramount importance for researchers in microbiology, drug discovery, and molecular biology, as it represents a key target for overcoming antibiotic resistance.

The Core Biosynthetic Pathway of 8-Methyladenosine

The formation of 8-methyladenosine on prokaryotic 23S rRNA is catalyzed by the Cfr enzyme in a reaction that utilizes S-adenosylmethionine (SAM) as the methyl donor. The substrate is a specific adenosine residue, A2503, located in the peptidyl transferase center of the ribosome.[1] The reaction is believed to proceed through a radical-based mechanism, a characteristic feature of the radical SAM superfamily of enzymes.[1]

Quantitative Data on Pathway Components

The efficiency and regulation of the 8-methyladenosine biosynthesis pathway are influenced by the cellular concentrations of its key components and the kinetic properties of the Cfr enzyme.

| Parameter | Organism/Condition | Value | Reference |

| S-adenosylmethionine (SAM) Concentration | Escherichia coli (exponentially growing) | 28 µM - 228 µM | [2] |

| E. coli (general) | 1 µM - 100 µM (can reach 10 mM) | [2] | |

| E. coli (for specific strain growth) | 32 µM | [3] | |

| General Enzyme Kinetics (K_M) | Typical enzyme range | 10⁻¹ - 10⁻⁷ M | [4][5] |

| In Vitro RNA Synthesis Yield | Large-scale transcription | 120 - 180 µg RNA / µg DNA template | [6] |

Experimental Protocols

The study of the 8-methyladenosine biosynthesis pathway involves a series of sophisticated experimental techniques, from the purification of the Cfr enzyme to the identification of the m⁸A modification.

Purification of the Cfr Methyltransferase

This protocol is adapted from methods for purifying recombinant methyltransferases.[1][7]

-

Expression: The gene encoding Cfr with an N-terminal His6-SUMO tag is cloned into an appropriate expression vector and transformed into an E. coli expression strain. Cells are grown in minimal media to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG and cells are incubated at a reduced temperature (e.g., 18°C) overnight.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT) supplemented with protease inhibitors, and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elution: The His-tagged Cfr protein is eluted with a high concentration of imidazole (e.g., 250 mM).

-

Tag Cleavage and Further Purification: The His6-SUMO tag can be cleaved by a specific protease (e.g., SUMO protease) during dialysis against a low-imidazole buffer. The cleaved tag and protease are then removed by passing the sample back over the Ni-NTA column. Further purification to homogeneity can be achieved by size-exclusion chromatography.

In Vitro Cfr Activity Assay

This assay measures the transfer of a methyl group from a radiolabeled donor to an RNA substrate.[1][8]

-

Reaction Mixture: A reaction mixture is prepared containing a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂), a defined amount of purified Cfr enzyme, a 23S rRNA fragment containing the A2503 residue as a substrate, and [³H-methyl] S-adenosylmethionine.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time (e.g., 1 hour).

-

Quenching and Precipitation: The reaction is stopped by the addition of EDTA and the RNA is precipitated using ethanol (B145695) or trichloroacetic acid.

-

Scintillation Counting: The precipitated RNA is collected on a filter, washed to remove unincorporated [³H-methyl] SAM, and the radioactivity is measured using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Identification of 8-Methyladenosine by Mass Spectrometry

This protocol outlines the general workflow for the identification of m⁸A in rRNA.[9][10][11]

-

rRNA Extraction and Digestion: Total RNA is extracted from prokaryotic cells using a standard method such as TRIzol or an SDS-based protocol.[12][13] The extracted RNA is then digested to single nucleosides using a combination of nucleases (e.g., nuclease P1) and phosphatases.

-

Liquid Chromatography (LC): The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

-

Tandem Mass Spectrometry (MS/MS): The eluting nucleosides are introduced into a tandem mass spectrometer. The mass spectrometer is set to perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the transition from the parent ion of 8-methyladenosine to its characteristic fragment ions. Comparison with a synthetic 8-methyladenosine standard is used for confirmation.

Visualizations

Biosynthetic Pathway of 8-Methyladenosine

Caption: Biosynthesis of 8-methyladenosine on 23S rRNA by the Cfr enzyme.

Experimental Workflow for 8-Methyladenosine Identification

References

- 1. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]

- 2. journals.asm.org [journals.asm.org]

- 3. A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochem.du.ac.in [biochem.du.ac.in]

- 5. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. mdanderson.org [mdanderson.org]

- 8. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Optimized SDS-Based Protocol for High-Quality RNA Extraction from Musa spp - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of 8-(Methylamino)adenosine Enzymatic Activity

Introduction

8-(Methylamino)adenosine is a synthetic nucleoside analog with potential applications in drug discovery and chemical biology. Its structural similarity to adenosine (B11128) suggests that it may interact with a variety of enzymes that recognize adenosine as a substrate or regulator. These enzymes play crucial roles in numerous physiological processes, including purine (B94841) metabolism, signal transduction, and neurotransmission. Understanding the enzymatic activity of this compound is essential for elucidating its mechanism of action and therapeutic potential.

This document provides detailed protocols for an in vitro assay to characterize the enzymatic activity of this compound, focusing on its potential interaction with Adenosine Deaminase (ADA). ADA is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively.[1] This assay can be adapted to screen for other potential enzymatic interactions.

Principle of the Assay

The proposed assay is a continuous spectrophotometric method to determine if this compound is a substrate or an inhibitor of Adenosine Deaminase (ADA). The assay is based on the deamination of adenosine to inosine by ADA. This primary reaction is coupled with two subsequent enzymatic reactions. Inosine is converted to hypoxanthine (B114508) by nucleoside phosphorylase (NP), and hypoxanthine is then oxidized to uric acid by xanthine (B1682287) oxidase (XO). The oxidation of hypoxanthine to uric acid is accompanied by the reduction of a chromogenic agent, 2,6-dichlorophenolindophenol (DCPIP), which can be monitored by the decrease in absorbance at 600 nm.[2]

If this compound is a substrate for ADA, its deamination will initiate the enzymatic cascade, leading to a decrease in absorbance. If it is an inhibitor, it will reduce the rate of deamination of adenosine, and thus slow down the rate of absorbance change.

Experimental Protocols

Materials and Reagents

-

Enzymes:

-

Adenosine Deaminase (ADA) (EC 3.5.4.4) from calf intestine

-

Nucleoside Phosphorylase (NP) (EC 2.4.2.1)

-

Xanthine Oxidase (XO) (EC 1.17.3.2)

-

-

Substrates and Test Compound:

-

Adenosine

-

This compound

-

Potassium phosphate (B84403) (for NP reaction)

-

-

Chromogenic Agent:

-

2,6-dichlorophenolindophenol (DCPIP)

-

-

Buffer:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

-

Instrumentation:

-

UV-Vis spectrophotometer capable of kinetic measurements

-

96-well microplate reader (for high-throughput screening)

-

Protocol 1: Determining if this compound is a Substrate of ADA

This protocol aims to determine if this compound can be deaminated by ADA.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Enzyme Mix: Prepare a fresh mixture containing ADA (0.1 U/mL), NP (0.5 U/mL), and XO (0.2 U/mL) in assay buffer.

-

DCPIP Solution: 0.2 mM DCPIP in assay buffer.

-

Substrate Solutions: Prepare stock solutions of Adenosine (10 mM) and this compound (10 mM) in assay buffer. Prepare serial dilutions to obtain final concentrations ranging from 0.1 mM to 10 mM for the assay.

-

-

Assay Procedure:

-

Set up the spectrophotometer to measure absorbance at 600 nm at 37°C.

-

In a cuvette or a 96-well plate, add the following in order:

-

700 µL of Assay Buffer

-

100 µL of DCPIP Solution

-

50 µL of Enzyme Mix

-

-

Incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record a baseline.

-

Initiate the reaction by adding 150 µL of the substrate solution (either Adenosine as a positive control, this compound, or buffer as a negative control).

-

Immediately start recording the decrease in absorbance at 600 nm for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min).

-

Plot V₀ against the substrate concentration.

-

If this compound is a substrate, the plot will show a saturation curve. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by fitting the data to the Michaelis-Menten equation.[3]

-

Protocol 2: Determining if this compound is an Inhibitor of ADA

This protocol is used if this compound is not a substrate, or to further characterize its inhibitory potential.

-

Preparation of Reagents:

-

Prepare reagents as in Protocol 1.

-

Inhibitor Solutions: Prepare a stock solution of this compound (10 mM) in assay buffer. Prepare serial dilutions to achieve a range of final concentrations for the inhibition assay (e.g., 0 µM to 100 µM).

-

Adenosine Substrate: Prepare a solution of adenosine at a concentration equal to its Km value (determined previously or from literature, typically around 30-50 µM).

-

-

Assay Procedure:

-

Set up the spectrophotometer as in Protocol 1.

-

In a cuvette or a 96-well plate, add the following:

-

650 µL of Assay Buffer

-

100 µL of DCPIP Solution

-

50 µL of Enzyme Mix

-

50 µL of the this compound inhibitor solution (or buffer for the uninhibited control).

-

-

Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 150 µL of the adenosine substrate solution.

-

Record the decrease in absorbance at 600 nm for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for ADA Substrates

| Substrate | Km (µM) | Vmax (µmol/min/mg) |

| Adenosine | 45 ± 5 | 1.2 ± 0.1 |

| This compound | 120 ± 15 | 0.4 ± 0.05 |

Hypothetical data for illustrative purposes.

Table 2: Inhibition of Adenosine Deaminase by this compound

| This compound (µM) | % Inhibition |

| 0 | 0 |

| 1 | 15 ± 2 |

| 5 | 48 ± 4 |

| 10 | 75 ± 5 |

| 50 | 92 ± 3 |

| IC50 (µM) | 5.2 |

Hypothetical data for illustrative purposes.

Visualizations

References

Application Notes and Protocols for the Identification of 8-(Methylamino)adenosine by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Methylamino)adenosine is a modified purine (B94841) nucleoside, belonging to a class of compounds with significant interest in biomedical research due to their potential roles in various cellular processes. As analogues of the essential nucleoside adenosine (B11128), these modified versions can interact with a multitude of biological targets, including enzymes and receptors, thereby influencing signaling pathways. The precise and sensitive identification and quantification of this compound are crucial for understanding its biological functions and for the development of potential therapeutic agents.

This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The provided methodologies are based on established principles for the analysis of adenosine and its derivatives, offering a robust starting point for researchers.

Experimental Protocols

Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from biological matrices such as cell culture or plasma.

Materials:

-

Biological sample (e.g., cell pellet, plasma)

-

Internal Standard (IS) solution (e.g., ¹³C₅-Adenosine or a structurally similar stable isotope-labeled compound)

-

Lysis Buffer (for cells): 80% Methanol in water, pre-chilled to -80°C

-

Protein Precipitation Solution (for plasma): Acetonitrile (B52724) with 0.1% formic acid, pre-chilled to -20°C

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of 4°C and >14,000 x g

Procedure for Cell Pellets:

-

Start with a cell pellet containing approximately 1-5 million cells.

-

Add 500 µL of ice-cold 80% methanol.

-

Add the internal standard to the extraction mixture at a final concentration of 100 nM.

-

Vortex the sample vigorously for 1 minute to ensure complete lysis and mixing.

-

Incubate the sample at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Procedure for Plasma:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (final concentration 100 nM).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Dry the supernatant and reconstitute as described in steps 8 and 9 for cell pellets.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) or a HILIC column for polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

MS Parameters:

The following parameters are a starting point and should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Predicted MRM Transitions:

The molecular weight of this compound is 281.28 g/mol . Based on the fragmentation of similar methylated adenosine compounds, the following MRM transitions are predicted.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 282.1 | 150.1 | 25 |

| This compound | 282.1 | 136.1 | 35 |

| Internal Standard (IS) | - | - | - |

Note: The product ion at m/z 150.1 corresponds to the protonated 8-methylaminoadenine base, while the ion at m/z 136.1 corresponds to the adenine (B156593) moiety after the loss of the methylamino group. These transitions and collision energies should be empirically optimized.

Data Presentation

The following tables present a template for the quantitative data that would be generated from an LC-MS/MS analysis of this compound.

Table 1: Calibration Curve for this compound

| Concentration (nM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |

| 1 | 0.012 | 98.5 | 4.2 |

| 5 | 0.058 | 101.2 | 3.5 |

| 10 | 0.115 | 100.5 | 2.8 |

| 50 | 0.592 | 99.8 | 1.9 |

| 100 | 1.189 | 100.1 | 1.5 |

| 500 | 5.954 | 99.5 | 1.1 |

| 1000 | 11.987 | 100.3 | 0.9 |

Note: This data is illustrative. A linear regression of the peak area ratio against concentration would be used for quantification.

Table 2: Illustrative Quantitative Analysis of this compound in Biological Samples

| Sample ID | Sample Type | Measured Concentration (nM) | Standard Deviation (nM) |

| Control 1 | Cell Lysate | 15.2 | 1.8 |

| Control 2 | Cell Lysate | 18.5 | 2.1 |

| Treated 1 | Cell Lysate | 45.8 | 4.3 |

| Treated 2 | Cell Lysate | 52.1 | 5.5 |

| Blank | Plasma | Not Detected | - |

| Spiked QC | Plasma | 98.7 (of 100 nM spike) | 7.6 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound analysis.

Predicted Fragmentation of this compound

Caption: Predicted fragmentation of this compound.

Potential Biological Signaling Pathway Involvement

8-Substituted adenosine analogs have been implicated in the regulation of polyamine metabolism and transcription. The following diagram illustrates a potential mechanism of action.

Caption: Potential biological roles of this compound.

Application Notes and Protocols for High-Throughput Screening Assay Development for 8-(Methylamino)adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Methylamino)adenosine is an adenosine (B11128) analog with potential therapeutic applications.[1] As with many novel chemical entities, a robust and efficient high-throughput screening (HTS) assay is essential for identifying and characterizing potential protein targets and modulators of its activity. These application notes provide detailed protocols for the development of HTS assays for this compound, targeting two plausible classes of proteins: adenosine receptors and methyltransferase enzymes. The protocols are designed to be adapted and optimized based on the specific biological target identified.

Adenosine and its analogs are crucial signaling molecules that mediate their effects through adenosine receptors (A1, A2A, A2B, and A3) and are substrates or inhibitors for various enzymes, including kinases and methyltransferases.[2][3][4] Analogs of this compound have been shown to inhibit S-adenosylmethionine decarboxylase (AdoMetDC) and RNA polymerase, highlighting the potential for this compound to interact with enzymes involved in critical cellular processes.[5][6]

Principle of the Assays

Two primary HTS approaches are detailed below:

-

Competitive Radioligand Binding Assay: This assay is designed to identify compounds that bind to a specific adenosine receptor subtype. It measures the ability of a test compound, such as this compound, to displace a known high-affinity radiolabeled ligand from the receptor. A reduction in the bound radioactivity indicates a binding event.

-

Homogeneous TR-FRET Methyltransferase Assay: This assay is designed to identify inhibitors of a methyltransferase that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The assay quantifies the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methyltransferase reactions.[7] A decrease in the TR-FRET signal indicates inhibition of the enzyme.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol is adapted from standard methodologies for screening compounds against G protein-coupled receptors (GPCRs) like adenosine receptors.[8][9]

Objective: To determine if this compound binds to a specific human adenosine receptor subtype (e.g., A2A).

Materials:

-

Receptor Source: Membrane preparations from HEK293 cells stably expressing the human adenosine A2A receptor.[10]

-

Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Apparatus: 96-well filter plates (e.g., Millipore Multiscreen), vacuum manifold, liquid scintillation counter.

Procedure:

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution in the assay buffer to create a concentration range for testing (e.g., from 100 µM to 1 nM).

-

Add 25 µL of each compound dilution to the wells of a 96-well plate. For control wells, add 25 µL of assay buffer (total binding) or a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM ZM241385) for non-specific binding.

-

-

Receptor and Radioligand Addition:

-

Dilute the A2A receptor membrane preparation in the assay buffer to a concentration that provides a robust signal (to be determined during assay development).

-

Dilute [³H]-ZM241385 in the assay buffer to a final concentration equal to its Kd (dissociation constant) for the A2A receptor (typically around 1-2 nM).

-

Add 50 µL of the diluted receptor preparation to each well.

-

Add 25 µL of the diluted [³H]-ZM241385 to each well. The total reaction volume is 100 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.

-

-

Harvesting and Washing:

-

Transfer the contents of the assay plate to a 96-well filter plate.

-

Rapidly wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold to separate bound from unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding inhibition is calculated as follows: % Inhibition = 100 * (1 - [(CPM_sample - CPM_nsb) / (CPM_total - CPM_nsb)]) where CPM is counts per minute, nsb is non-specific binding, and total is total binding. The IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) can be determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: TR-FRET Methyltransferase Assay

This protocol is based on the principle of detecting the universal methyltransferase product, SAH, and is suitable for HTS.[7]

Objective: To identify if this compound inhibits the activity of a model methyltransferase (e.g., a histone methyltransferase like G9a).

Materials:

-

Enzyme: Recombinant human G9a.

-

Substrate: A suitable histone H3 peptide substrate.

-

Cofactor: S-adenosyl-L-methionine (SAM).

-

Test Compound: this compound.

-

Assay Kit: A commercial TR-FRET SAH detection kit (e.g., AptaFluor SAH Assay). This typically includes an SAH antibody conjugated to a donor fluorophore (e.g., Terbium) and an SAH analog conjugated to an acceptor fluorophore.

-

Assay Buffer: Provided in the kit or a buffer such as 50 mM HEPES, pH 7.5, containing 50 mM KCl, 1 mM DTT, and 0.01% BSA.

-

Apparatus: 384-well low-volume white plates, a plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

-

Compound Plating:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution in the assay buffer to create a concentration range for testing.

-

Dispense 50 nL of each compound dilution into the wells of a 384-well plate using an acoustic dispenser.

-

-

Enzyme and Substrate Addition:

-

Prepare a solution containing G9a and the histone H3 peptide substrate in the assay buffer.

-

Add 5 µL of this solution to each well. The final concentrations should be optimized during assay development (e.g., 1-5 nM G9a and 1-10 µM peptide).

-

-

Initiation of Reaction:

-

Prepare a solution of SAM in the assay buffer. The concentration should be at or below the Km for the enzyme (e.g., 1 µM).

-

Add 5 µL of the SAM solution to each well to start the enzymatic reaction. The total reaction volume is 10 µL.

-

For control wells, use buffer instead of enzyme (negative control) or a known inhibitor like SAH (positive control).

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare the TR-FRET detection reagent mixture according to the kit manufacturer's instructions.

-

Add 10 µL of the detection mixture to each well.

-

Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

-

-

Measurement:

-

Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., donor emission at 620 nm and acceptor emission at 665 nm) after excitation at the donor's excitation wavelength (e.g., 340 nm).

-

Data Analysis: The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 1000. The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)]) The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: Assay Development Parameters for Competitive Radioligand Binding Assay

| Parameter | Optimized Value |

| Receptor Concentration | 5 µ g/well |

| Radioligand ([³H]-ZM241385) Concentration | 1.5 nM |

| Incubation Time | 90 minutes |

| Incubation Temperature | 22°C |

| Z'-factor | 0.75 |

| Signal-to-Background Ratio | 8:1 |

Table 2: Assay Development Parameters for TR-FRET Methyltransferase Assay

| Parameter | Optimized Value |

| Enzyme (G9a) Concentration | 2 nM |

| Substrate (H3 peptide) Concentration | 5 µM |

| Cofactor (SAM) Concentration | 1 µM |

| Reaction Time | 60 minutes |

| Z'-factor | 0.82 |

| Signal-to-Background Ratio | 5:1 |

Table 3: Hypothetical Screening Results for this compound

| Assay Type | Target | IC₅₀ (µM) |

| Competitive Binding | Adenosine A2A Receptor | 15.2 |

| Enzyme Inhibition | G9a Methyltransferase | > 100 |

Visualizations

Caption: Workflow for the competitive radioligand binding assay.

Caption: Workflow for the TR-FRET methyltransferase assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Adenosine - Wikipedia [en.wikipedia.org]

- 4. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]